molecular formula C13H19N5O3 B214240 N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-{3-nitro-1H-1,2,4-triazol-1-yl}acetamide

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-{3-nitro-1H-1,2,4-triazol-1-yl}acetamide

Cat. No. B214240
M. Wt: 293.32 g/mol
InChI Key: ONZJXTGMENCZSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-{3-nitro-1H-1,2,4-triazol-1-yl}acetamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of a particular enzyme, and it has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-{3-nitro-1H-1,2,4-triazol-1-yl}acetamide acts as a competitive inhibitor of glycogen phosphorylase. It binds to the active site of the enzyme and prevents it from catalyzing the breakdown of glycogen into glucose-1-phosphate. This results in the accumulation of glycogen in the liver and muscle tissues, which can be beneficial in the treatment of metabolic disorders.
Biochemical and Physiological Effects:
The inhibition of glycogen phosphorylase by N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-{3-nitro-1H-1,2,4-triazol-1-yl}acetamide has several biochemical and physiological effects. It leads to the accumulation of glycogen in the liver and muscle tissues, which can improve glucose homeostasis and insulin sensitivity. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The use of N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-{3-nitro-1H-1,2,4-triazol-1-yl}acetamide in lab experiments has several advantages. It is a potent and specific inhibitor of glycogen phosphorylase, and it has been extensively studied in the context of glucose metabolism and metabolic disorders. However, there are also limitations to its use. It can be difficult to synthesize, and it may have off-target effects on other enzymes and metabolic pathways.

Future Directions

There are several future directions for the study of N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-{3-nitro-1H-1,2,4-triazol-1-yl}acetamide. One area of research is the development of more potent and specific inhibitors of glycogen phosphorylase for the treatment of metabolic disorders. Additionally, this compound has potential as a therapeutic agent in the treatment of inflammatory diseases and cancer. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-{3-nitro-1H-1,2,4-triazol-1-yl}acetamide is a multi-step process that involves several chemical reactions. The first step involves the reaction of bicyclo[2.2.1]hept-2-ene with ethylene oxide to form N-(1-bicyclo[2.2.1]hept-2-ylethyl)ethanamine. The second step involves the reaction of this compound with 3-nitro-1H-1,2,4-triazole to form N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-{3-nitro-1H-1,2,4-triazol-1-yl}acetamide.

Scientific Research Applications

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-{3-nitro-1H-1,2,4-triazol-1-yl}acetamide is widely used in scientific research as a potent inhibitor of the enzyme glycogen phosphorylase. This enzyme plays a crucial role in the regulation of glucose metabolism, and its inhibition has been shown to have therapeutic potential in the treatment of type 2 diabetes and other metabolic disorders. Additionally, this compound has been used in the study of the molecular mechanisms of glycogen metabolism and the regulation of glucose homeostasis.

properties

Product Name

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-{3-nitro-1H-1,2,4-triazol-1-yl}acetamide

Molecular Formula

C13H19N5O3

Molecular Weight

293.32 g/mol

IUPAC Name

N-[1-(3-bicyclo[2.2.1]heptanyl)ethyl]-2-(3-nitro-1,2,4-triazol-1-yl)acetamide

InChI

InChI=1S/C13H19N5O3/c1-8(11-5-9-2-3-10(11)4-9)15-12(19)6-17-7-14-13(16-17)18(20)21/h7-11H,2-6H2,1H3,(H,15,19)

InChI Key

ONZJXTGMENCZSV-UHFFFAOYSA-N

SMILES

CC(C1CC2CCC1C2)NC(=O)CN3C=NC(=N3)[N+](=O)[O-]

Canonical SMILES

CC(C1CC2CCC1C2)NC(=O)CN3C=NC(=N3)[N+](=O)[O-]

Origin of Product

United States

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